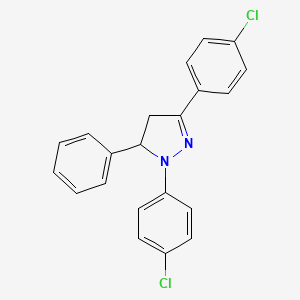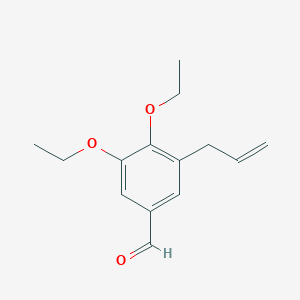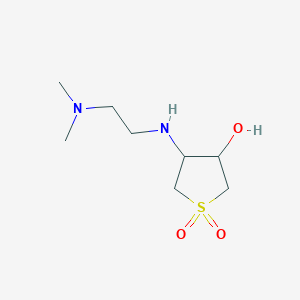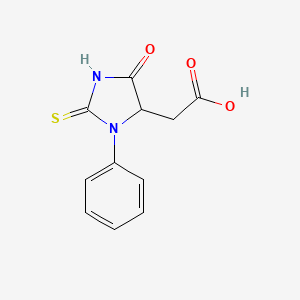
Ácido 5-(1,3-dimetil-1H-pirazol-4-il)isoxazol-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, is a derivative of pyrazole and isoxazole, which are both five-membered heterocyclic compounds containing nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Isoxazole derivatives are also significant due to their pharmacological properties and use in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole and isoxazole derivatives typically involves the cyclization of hydrazine or oxime with various diketones or β-dicarbonyl compounds. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved cyclocondensation followed by basic hydrolysis . Similarly, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles was achieved through a one-pot synthesis involving 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole and isoxazole derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as single-crystal X-ray diffraction . For example, the structure of a designer drug with a highly substituted pyrazole skeleton was elucidated using NMR and MS, supplemented by predicted (13)C NMR shifts . The crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined to crystallize in the monoclinic system .
Chemical Reactions Analysis
Pyrazole and isoxazole derivatives undergo various chemical reactions, including functionalization, rearrangement, and cyclization. For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was functionalized with 2,3-diaminopyridine to yield different products depending on the reaction conditions . 5-Arylisoxazole-3-hydroxamic acids were transformed into 1,2,5-oxadiazoles via rearrangement . The behavior of aminoazole-4-carboxylic acids toward electrophiles was also examined, leading to diacylation and cyclization products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and isoxazole derivatives include their spectroscopic characteristics, thermal stability, and crystal packing. These properties are influenced by the presence of substituents on the heterocyclic skeleton. For example, the crystal packing of a pyrazole derivative was stabilized by intermolecular hydrogen bonds, which were also supported by NBO analysis . The HOMO-LUMO energy gap and molecular electrostatic potential map were used to predict the electronic properties and reactivity of these compounds .
Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica del ácido 5-(1,3-dimetil-1H-pirazol-4-il)isoxazol-3-carboxílico. Si bien las aplicaciones específicas para este compuesto no están ampliamente documentadas, se han observado compuestos relacionados que contienen pirazol por sus diversos efectos farmacológicos y usos en varios campos de investigación. A continuación, se presentan algunas aplicaciones potenciales en función de la información disponible:
Actividades antileishmaniales y antimaláricas
Los derivados de pirazol se han estudiado por sus potentes actividades antileishmaniales y antimaláricas. Un estudio de simulación molecular justificó la potente actividad antipromastigota in vitro de un compuesto que contiene pirazol con un patrón de ajuste deseable en el bolsillo de LmPTR1 (sitio activo), caracterizado por una menor energía libre de unión .
Actividad biológica y síntesis de fármacos
Los pirazoles sirven como andamios en la síntesis de productos químicos bioactivos, desempeñando un papel significativo en el descubrimiento y desarrollo de fármacos debido a su actividad biológica .
Ciencia de los materiales
Los científicos tienen experiencia en el uso de derivados de pirazol en diversas áreas de investigación, incluida la ciencia de los materiales, lo que sugiere posibles aplicaciones en el desarrollo de nuevos materiales o en el estudio de las propiedades de los materiales .
Síntesis química
El compuesto puede utilizarse en procesos de síntesis química, contribuyendo a la creación de nuevas entidades químicas o ayudando en las metodologías sintéticas .
Cromatografía y aplicaciones analíticas
Dada su estructura única, este compuesto podría utilizarse en cromatografía como un estándar o compuesto de referencia o en estudios analíticos para comprender las interacciones con otros bioquímicos .
Direcciones Futuras
The future directions for research on “5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Given the interest in pyrazole derivatives in various fields such as medicine and agriculture , there is potential for ongoing and future research in these areas.
Propiedades
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAACBFRLKLYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390290 |
Source


|
| Record name | 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956369-25-8 |
Source


|
| Record name | 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)




![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)






![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)
